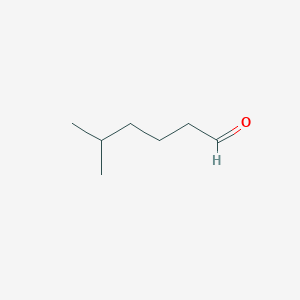
5-Methylhexanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methylhexanal involves the use of diisobutylaluminium hydride in dichloromethane and cyclohexane at -78°C for 3 hours under an inert atmosphere . The yield of this reaction is approximately 84% .Molecular Structure Analysis
The IUPAC name for 5-Methylhexanal is 5-methylhexanal . The InChI string is InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 and the corresponding InChIKey is GEKRISJWBAIIAA-UHFFFAOYSA-N . The canonical SMILES representation is CC©CCCC=O .Physical And Chemical Properties Analysis
5-Methylhexanal has a density of 0.8±0.1 g/cm³ . It has a boiling point of 141.2±8.0 °C at 760 mmHg . The vapour pressure of 5-Methylhexanal is 5.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area of 5-Methylhexanal is 17 Ų .Wissenschaftliche Forschungsanwendungen
Cholesterol Transformation Markers : In a study by Derewiaka et al. (2017), 5-methylhexanal was identified as a marker of cholesterol polymerization. The research utilized SPME-GC-MS technique to analyze volatile compounds of cholesterol during thermal processing, aiding in the understanding of cholesterol changes under thermal conditions. This application is significant for evaluating cholesterol changes in various research settings (Derewiaka et al., 2017).
Multiple Sclerosis Detection : Ionescu et al. (2011) developed a cross-reactive array for detecting volatile organic compounds, including 5-methylhexanal, in exhaled breath for diagnosing multiple sclerosis. The study highlights the potential of 5-methylhexanal as a biomarker in non-invasive medical diagnostics for multiple sclerosis (Ionescu et al., 2011).
Iso-alkane Oxidation : Thijsse and Linden (2006) investigated the oxidation of iso-alkanes by Pseudomonas, where 5-methylhexanal was considered in the context of microbial metabolism of hydrocarbons. This research provides insights into the biochemical pathways involved in the degradation of hydrocarbons, including 5-methylhexanal, which is crucial for environmental bioremediation (Thijsse & Linden, 2006).
Combustion Chemistry : Sarathy et al. (2014) included 5-methylhexanal in their comprehensive study of the combustion chemistry of various hydrocarbons. This research is pivotal in understanding the combustion behavior of hydrocarbons, which is essential for improving fuel efficiency and reducing emissions in internal combustion engines (Sarathy et al., 2014).
DNA Methylation Studies : The study of DNA methylation, a crucial process in epigenetics, often involves analyzing compounds like 5-methylhexanal. For instance, Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) have researched the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in DNA, an essential process in mammalian DNA regulation. Such studies help in understanding genetic regulation and potential applications in medical genetics (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).
Environmental Monitoring : Studies like the one conducted by Chang et al. (2006) utilize 5-methylhexanal as an indicator in assessing environmental pollution, particularly in the context of hydrocarbon emissions and their sources. This application is crucial for environmental monitoring and policymaking (Chang et al., 2006).
Wirkmechanismus
Target of Action
5-Methylhexanal is a chemical compound with the molecular formula C7H14O
Biochemical Pathways
It’s known that aldehydes, the class of compounds to which 5-methylhexanal belongs, often participate in various biochemical reactions, including oxidation-reduction reactions and aldol reactions .
Action Environment
The action, efficacy, and stability of 5-Methylhexanal could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the NIST database provides some thermophysical property data for 5-Methylhexanal , which could be relevant for understanding how environmental conditions might affect its action.
Eigenschaften
IUPAC Name |
5-methylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRISJWBAIIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171827 | |
| Record name | 5-Methylhexan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexanal | |
CAS RN |
1860-39-5 | |
| Record name | 5-Methylhexan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylhexan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-methylhexanal be used as a marker for any chemical processes?
A1: Yes, research suggests that 5-methylhexanal can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including 5-methylhexanal, that increased in concentration alongside cholesterol polymerization at specific temperatures.
Q2: How is 5-methylhexanal employed in the synthesis of natural products?
A2: 5-Methylhexanal serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting 5-methylhexanal with (S)-configured N-propargylprolinol ethers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



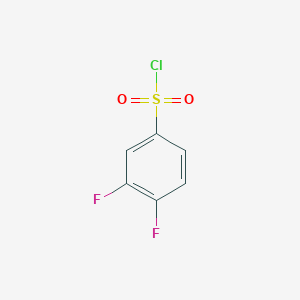
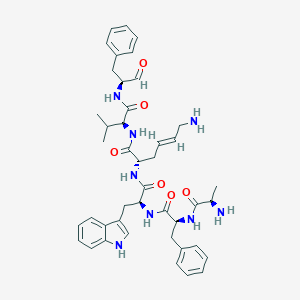
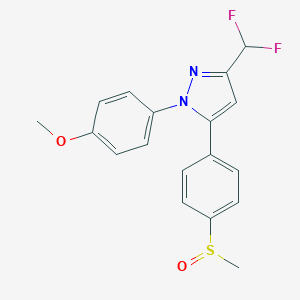

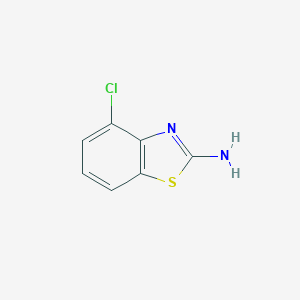
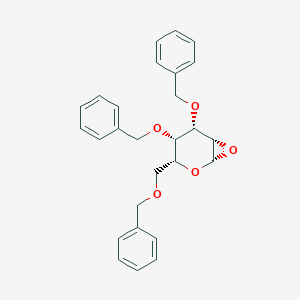
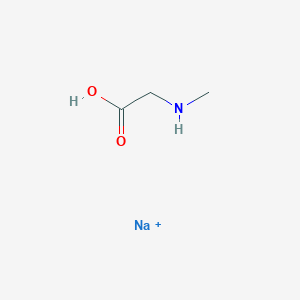
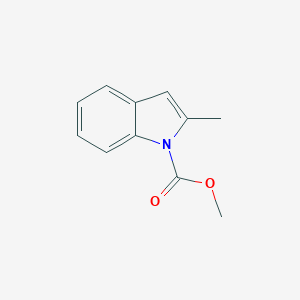
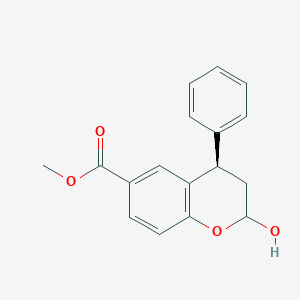

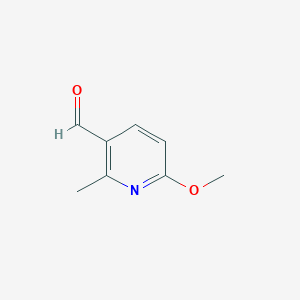
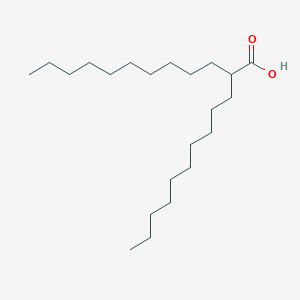

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)